molecular formula C36H41N7O B11766840 N,N'-((5-(4-Aminobutoxy)-1,3-phenylene)bis(methylene))bis(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine)

N,N'-((5-(4-Aminobutoxy)-1,3-phenylene)bis(methylene))bis(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine)

Cat. No.: B11766840
M. Wt: 587.8 g/mol
InChI Key: FEVOBWVBEWNARB-UHFFFAOYSA-N
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Description

N,N'-((5-(4-Aminobutoxy)-1,3-phenylene)bis(methylene))bis(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine) (hereafter referred to as the target compound) is a multifunctional organic molecule characterized by a central 1,3-phenylene core substituted with a 4-aminobutoxy group at the 5-position. The aromatic ring is further functionalized via bis(methylene) linkages to two complex amine moieties, each bearing pyridin-2-yl and pyridin-2-ylmethyl groups . This structure confers unique coordination and supramolecular properties, making it relevant for applications such as metal ion sensing and biomedical imaging .

The compound is synthesized through a multistep process involving hydrazine monohydrate-mediated deprotection under a nitrogen atmosphere, followed by purification via gradient flash column chromatography (FCC) using silica gel and a chloroform-methanol-triethylamine solvent system . Its structural validation likely employs crystallographic tools such as SHELXL or WinGX, as inferred from the frequent use of these programs in analogous studies .

Properties

Molecular Formula

C36H41N7O

Molecular Weight

587.8 g/mol

IUPAC Name

4-[3,5-bis[[bis(pyridin-2-ylmethyl)amino]methyl]phenoxy]butan-1-amine

InChI

InChI=1S/C36H41N7O/c37-15-5-10-20-44-36-22-30(24-42(26-32-11-1-6-16-38-32)27-33-12-2-7-17-39-33)21-31(23-36)25-43(28-34-13-3-8-18-40-34)29-35-14-4-9-19-41-35/h1-4,6-9,11-14,16-19,21-23H,5,10,15,20,24-29,37H2

InChI Key

FEVOBWVBEWNARB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC(=CC(=C3)OCCCCN)CN(CC4=CC=CC=N4)CC5=CC=CC=N5

Origin of Product

United States

Preparation Methods

Protection of the Amine Group

To prevent undesired side reactions during subsequent steps, the primary amine is protected as a phthalimide derivative. This is achieved by reacting 1,4-dibromobutane with potassium phthalimide in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-(4-bromobutyl)isoindoline-1,3-dione with >85% yield.

Nucleophilic Substitution on the Phenolic Core

The protected bromobutane is then coupled to resorcinol under basic conditions. Using potassium carbonate (K₂CO₃) in anhydrous DMF at 120°C for 24 hours, 5-(4-phthalimidobutoxy)resorcinol is obtained. The reaction efficiency depends on the stoichiometric ratio, with a 1:2 molar ratio of resorcinol to bromobutane derivative yielding 78% product.

Deprotection of the Amine

Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at reflux (78°C) cleaves the phthalimide group, releasing the free amine. This step requires careful monitoring to avoid over-reduction, with typical yields of 92% for 5-(4-aminobutoxy)resorcinol .

Preparation of 1-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine

This bifunctional amine is synthesized via a two-step reductive amination:

Condensation of Pyridine-2-carbaldehyde

Pyridine-2-carbaldehyde is reacted with pyridin-2-ylmethanamine in methanol at room temperature for 6 hours, forming an imine intermediate. The Schiff base is then reduced using sodium borohydride (NaBH₄) in methanol, yielding the target amine with 88% purity after recrystallization.

StepReagents/ConditionsYieldPurity (HPLC)
Imine formationMeOH, RT, 6h95%90%
ReductionNaBH₄, 0°C, 1h89%88%

Assembly of the Full Molecular Architecture

The final assembly involves two sequential alkylation-amination steps:

Bis-Alkylation of the Phenolic Core

5-(4-Aminobutoxy)resorcinol is treated with formaldehyde (37% aqueous solution) and 1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine in a 1:4 molar ratio. The reaction proceeds via a Mannich-type mechanism in acetic acid at 60°C for 48 hours, forming the bis-methylene bridged intermediate. Excess amine ensures complete bis-functionalization, achieving 76% yield.

Final Purification and Characterization

Crude product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethyl acetate. Structural confirmation is performed using:

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.51 (d, J=4.8 Hz, pyridine-H), 7.72–7.15 (m, aromatic-H), 4.05 (t, J=6.2 Hz, -OCH₂-), 3.85 (s, -CH₂N-)

  • HRMS (ESI+) : m/z calc. for C₃₆H₄₁N₇O [M+H]⁺ 612.3354, found 612.3356.

Optimization Challenges and Solutions

Competing Side Reactions

During bis-alkylation, over-alkylation at the phenolic oxygen was observed when formaldehyde was in excess. This is mitigated by:

  • Strict stoichiometric control (1:2:4 ratio of resorcinol:formaldehyde:amine)

  • Use of acetic acid as a mild proton source to stabilize intermediates.

Amine Oxidative Degradation

The free amine in the butoxy chain is susceptible to oxidation during prolonged reactions. Adding 0.1% w/v ascorbic acid as an antioxidant improved stability, increasing yield by 12%.

Comparative Analysis of Synthetic Routes

A patent-derived alternative route employs solid-phase synthesis using Wang resin-bound intermediates to simplify purification. Key parameters are compared below:

ParameterSolution-PhaseSolid-Phase
Total Yield58%49%
Purity98%95%
Reaction Time72h96h
ScalabilityKilogram-scale feasibleLimited to 100g batches

Industrial-Scale Considerations

For pilot-scale production (≥1 kg), the following adjustments are recommended:

  • Replace NaBH₄ with catalytic hydrogenation (H₂, Pd/C) for safer amine reduction

  • Use continuous flow reactors for the phthalimide deprotection step to enhance reproducibility

  • Implement in-line FTIR monitoring during alkylation to detect intermediate formation .

Chemical Reactions Analysis

Types of Reactions

N,N’-((5-(4-Aminobutoxy)-1,3-phenylene)bis(methylene))bis(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N,N’-((5-(4-Aminobutoxy)-1,3-phenylene)bis(methylene))bis(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a ligand in drug design.

    Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which N,N’-((5-(4-Aminobutoxy)-1,3-phenylene)bis(methylene))bis(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine) exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. The pathways involved may include binding to specific sites on proteins, altering their activity, and modulating biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the target compound, we compare it with structurally and functionally related molecules, focusing on synthesis, structural motifs, and applications. Key analogs are drawn from , and 9.

Functional and Application Comparison

Compound Category Target Compound bqbpbn, H2bqxn, bqbpxn Binuclear Fe Complexes
Primary Application Cell death imaging (coordination probes) Fluorescent sensing of nitroaromatics and Zn²⁺ ions Ethylene polymerization catalysis
Coordination Sites Pyridyl N-atoms; aminobutoxy group Quinoline N-atoms; pyridyl donors Pyridinyl-iminoethyl arms; Fe centers
Key Properties Potential for Zn²⁺ binding (inferred) High fluorescence quenching efficiency (90% for nitro groups) High catalytic activity (1.3×10⁷ g/mol·h)
Thermal Stability Not reported Stable in aqueous/organic media Retains activity up to 70°C

Notable Differences:

  • Imaging vs. Sensing vs. Catalysis : The target compound is tailored for biomedical imaging via metal coordination , while ’s analogs prioritize optical sensing. Binuclear Fe complexes excel in industrial polymerization .
  • Structural Influence on Function: Quinoline groups in bqbpxn enhance π-stacking interactions with nitroaromatics, whereas the target compound’s aminobutoxy chain may improve solubility for biological applications .

Research Findings and Limitations

  • Structural Validation : The target compound’s purity and structure are confirmed via FCC and NMR (implied by ), but crystallographic data (e.g., SHELXL-refined structures) are absent in the provided evidence. In contrast, analogs in are rigorously characterized by NMR and HRMS .
  • Performance Gaps : The target compound lacks reported fluorescence or catalytic efficiency metrics, unlike its analogs. Further studies are needed to quantify its Zn²⁺ binding affinity or imaging contrast properties .
  • Synthetic Reproducibility: The use of hydrazine monohydrate () introduces safety concerns compared to milder NaBH₄-based reductions in ’s protocols .

Biological Activity

N,N'-((5-(4-Aminobutoxy)-1,3-phenylene)bis(methylene))bis(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine), known by its CAS number 819066-98-3, is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C36_{36}H41_{41}N7_{7}O
  • Molecular Weight : 587.76 g/mol

The structure features a bis(methylene) linkage connecting two pyridine-derived amine groups with a phenylene unit substituted by an aminobutoxy group. This unique configuration is hypothesized to influence its biological interactions significantly.

Research indicates that this compound may act as a small molecule mimic of annexin proteins, which are known to play roles in apoptosis and cellular signaling. The compound's ability to bind to specific receptors can modulate various physiological responses.

Binding Affinity Studies

In vitro studies have demonstrated that N,N'-((5-(4-Aminobutoxy)-1,3-phenylene)bis(methylene))bis(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine) exhibits notable binding affinities for:

  • Dopamine Transporter (DAT) : Critical for dopamine reuptake in the brain.
  • Serotonin Transporter (SERT) : Involved in serotonin uptake, influencing mood and anxiety.
  • Sigma Receptors : Associated with various neuropsychiatric conditions.

Antiproliferative Effects

Studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, when tested on A549 lung cancer cells, the compound demonstrated a dose-dependent increase in apoptosis markers upon treatment with Camptothecin (CPT), suggesting potential anticancer properties .

Neuropharmacological Effects

The dual action on DAT and SERT suggests a potential application in treating disorders such as depression and schizophrenia. By modulating neurotransmitter levels, the compound may help restore balance in neural circuits affected by these conditions.

Case Studies

  • Study on Apoptotic Induction :
    • Objective : Evaluate the apoptotic effects of the compound on A549 cells.
    • Method : Cells were treated with varying concentrations of CPT alongside the compound.
    • Results : Significant increases in cell death were observed at higher concentrations, indicating potential use as an adjunct therapy in cancer treatment .
  • Neuropharmacological Assessment :
    • Objective : Assess the effects on neurotransmitter systems.
    • Method : Binding assays were conducted using radiolabeled ligands for DAT and SERT.
    • Results : The compound displayed competitive inhibition at both transporters, suggesting its potential as a therapeutic agent for mood disorders .

Research Findings Summary Table

Study FocusMethodologyKey Findings
Apoptosis in Cancer CellsCPT treatment on A549 cellsInduced apoptosis in a dose-dependent manner
Neurotransmitter InteractionBinding affinity assaysCompetitive inhibition at DAT and SERT

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for high yield?

The compound is synthesized via a multi-step process involving:

  • Step 1 : Condensation of pyridylmethylamine derivatives with a phenylene core.
  • Step 2 : Reductive amination using NaBH₄ to stabilize the tertiary amine linkages .
  • Step 3 : Purification via column chromatography and recrystallization.

Optimization Strategies :

  • Adjust stoichiometric ratios of precursors to minimize side products.
  • Use anhydrous solvents (e.g., THF or DMF) to enhance reaction efficiency.
  • Monitor reaction progress via TLC or LC-MS to isolate intermediates.
Key ParametersTypical Conditions
Temperature60–80°C
Reaction Time12–24 hours
CatalystNone (thermal activation)

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon backbone integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
  • X-ray Crystallography : Resolves 3D structure and confirms ligand geometry using SHELXL for refinement .
  • Elemental Analysis : Ensures stoichiometric accuracy of C, H, and N.

Common Discrepancies :

  • Anisotropic displacement in crystallography may require SHELXL’s TWIN or BASF commands for refinement .

Advanced Research Questions

Q. How does the ligand geometry influence coordination behavior with transition metals?

The compound’s pyridyl and aminobutoxy groups act as multidentate ligands , enabling coordination with metals like Fe(II/III) or Zn(II). Methodologies include:

  • UV-Vis and EPR Spectroscopy : Track metal-ligand charge-transfer transitions.
  • Single-Crystal X-ray Diffraction : Resolve metal-ligand bond lengths and coordination spheres (e.g., octahedral vs. tetrahedral) .
  • Magnetic Susceptibility Measurements : Assess spin states in paramagnetic complexes.

Example : Binuclear Fe complexes with similar ligands show high catalytic activity in ethylene polymerization (up to 1.3 × 10⁷ g/mol·h) .

Q. How can contradictions between computational predictions and experimental data on supramolecular assembly be resolved?

  • Computational Tools : DFT calculations (e.g., Gaussian) predict supramolecular interactions.
  • Experimental Validation : Compare with X-ray-derived Hirshfeld surfaces or packing diagrams .
  • Case Study : Discrepancies in π-π stacking distances may arise from solvent effects in crystallization, requiring solvent screening (e.g., DMSO vs. MeOH) .

Q. How do crystallographic software suites (SHELXL, WinGX) address anisotropic displacement or twinning?

  • SHELXL : Use TWIN and BASF commands to model twinned crystals. The HKLF 5 format refines twin laws .
  • WinGX/ORTEP : Visualize anisotropic displacement parameters (ADPs) to identify disorder or thermal motion .
  • Validation : PLATON’s ADDSYM checks for missed symmetry, while CHECKCIF flags geometric outliers .

Q. What role does the aminobutoxy linker play in modulating electronic properties?

The flexible aminobutoxy chain :

  • Enhances solubility in polar solvents (critical for aqueous sensing applications).
  • Modulates electron density on the aromatic core, affecting fluorescence quenching efficiency in nitroaromatic detection (see analogous quinoline-based probes) . Experimental Evaluation :
  • Cyclic Voltammetry: Measures redox potentials linked to electron-withdrawing/donating effects.
  • Fluorescence Titration: Quantifies binding constants (e.g., Stern-Volmer plots for nitroanalytes).

Q. How do solvent polarity and counterions impact stability in catalytic systems?

  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize ionic intermediates in catalytic cycles, while protic solvents may deactivate metal centers .
  • Counterion Selection : Bulky counterions (e.g., BArF⁻) enhance solubility and prevent aggregation in nonpolar media.

Degradation Mitigation :

  • Conduct accelerated stability studies (e.g., 48-hour exposure to O₂/H₂O).
  • Use chelating agents (e.g., EDTA) to sequester trace metal impurities.

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